molecular formula C12H17NO4 B12764425 Dmmda CAS No. 15183-13-8

Dmmda

Cat. No.: B12764425
CAS No.: 15183-13-8
M. Wt: 239.27 g/mol
InChI Key: GRGRGLVMGTVCNZ-UHFFFAOYSA-N
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Description

2,5-Dimethoxy-3,4-methylenedioxyamphetamine (DMMDA) is a lesser-known psychedelic drug belonging to the phenethylamine and amphetamine chemical classes. It was first synthesized by Alexander Shulgin and described in his book “PiHKAL” (Phenethylamines I Have Known And Loved). This compound is known for producing LSD-like images, mydriasis, ataxia, and time dilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DMMDA typically begins with apiole, a natural compound found in the essential oil of parsley. The synthetic route involves several steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented due to its status as a controlled substance. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high purity of the final product, would apply.

Chemical Reactions Analysis

Types of Reactions

DMMDA undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines .

Mechanism of Action

The exact mechanism of action of DMMDA is not fully established. it is believed to act as a partial agonist of the 5-HT2A receptor, similar to other classical psychedelics like LSD. This interaction with the serotonin receptor is thought to be responsible for its hallucinogenic effects .

Comparison with Similar Compounds

DMMDA is structurally similar to other compounds in the phenethylamine and amphetamine classes, such as:

    2,5-Dimethoxy-4-methylamphetamine (DOM): Known for its potent psychedelic effects.

    3,4-Methylenedioxyamphetamine (MDA): A well-known empathogen and entactogen.

    3,4-Methylenedioxymethamphetamine (MDMA):

Uniqueness

This compound is unique in its specific combination of methoxy and methylenedioxy groups on the aromatic ring, which contributes to its distinct pharmacological profile. Unlike some of its analogs, this compound is less commonly encountered and studied, making it a subject of interest for further research .

Properties

CAS No.

15183-13-8

Molecular Formula

C12H17NO4

Molecular Weight

239.27 g/mol

IUPAC Name

1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)propan-2-amine

InChI

InChI=1S/C12H17NO4/c1-7(13)4-8-5-9(14-2)11-12(10(8)15-3)17-6-16-11/h5,7H,4,6,13H2,1-3H3

InChI Key

GRGRGLVMGTVCNZ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=C2C(=C1OC)OCO2)OC)N

Origin of Product

United States

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